2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDSHREIXZDSV-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C(\C#N)/C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely documented method for synthesizing 2-cyano-3-(pyrrolopyridinyl)acrylamides involves a Knoevenagel condensation between 3-formyl-1H-pyrrolo[2,3-b]pyridine and 2-cyanoacetamide. This reaction proceeds via base-catalyzed deprotonation of the active methylene group in 2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated acrylamide scaffold.
The choice of 3-formyl-pyrrolo[2,3-b]pyridine as the aldehyde component ensures regioselectivity, as the formyl group at position 3 of the pyrrolopyridine ring avoids steric clashes during enolate formation. 2-Cyanoacetamide serves a dual role as both the active methylene donor and the amide precursor, eliminating the need for post-condensation functionalization.
Standard Experimental Protocol
A representative procedure involves refluxing equimolar amounts of 3-formyl-pyrrolo[2,3-b]pyridine (1.0 equiv) and 2-cyanoacetamide (1.2 equiv) in anhydrous ethanol with piperidine (0.1 equiv) as the catalyst. The reaction mixture is typically heated at 80°C for 6–8 hours under nitrogen, followed by cooling to 5°C to precipitate the product. Filtration and recrystallization from aqueous ethanol yield the pure acrylamide derivative with reported yields of 68–75%.
Critical Parameters:
-
Solvent: Ethanol is preferred over methanol or water due to improved solubility of the pyrrolopyridine aldehyde.
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Catalyst: Piperidine outperforms weaker bases like ammonium acetate, reducing reaction time from 24 hours to <8 hours.
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Temperature: Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote side reactions such as pyrrolopyridine ring decomposition.
Alternative Synthesis via Pre-functionalized Intermediates
Cross-Coupling Strategies for Aldehyde Precursor Synthesis
The 3-formyl-pyrrolo[2,3-b]pyridine required for Knoevenagel condensation can be synthesized through palladium-catalyzed cross-coupling. A documented approach involves:
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Iodination: Treatment of 1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in DMF at 0°C yields 3-iodo-1H-pyrrolo[2,3-b]pyridine.
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Formylation: A Miyaura borylation followed by Suzuki coupling with formylphenylboronic acid installs the aldehyde group at position 3.
This two-step sequence achieves 85–90% overall yield, addressing the limited commercial availability of 3-formyl-pyrrolo[2,3-b]pyridine.
One-Pot Tandem Reactions
Recent patents describe a tandem Knoevenagel-cyclization approach starting from 2-cyanoacetamide and in situ-generated pyrrolopyridine aldehydes. Key steps include:
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Aldehyde Generation: Oxidative cleavage of 3-vinyl-pyrrolo[2,3-b]pyridine using ozone or ruthenium catalysts.
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Condensation: Immediate reaction with 2-cyanoacetamide in the same pot, avoiding isolation of the sensitive aldehyde intermediate.
This method reduces purification steps and improves yields to 78–82%, though it requires strict control of reaction atmosphere to prevent over-oxidation.
Optimization and Scale-up Considerations
Purification Techniques
Crude products often contain unreacted 2-cyanoacetamide and oligomeric byproducts. A patented purification protocol involves:
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Acid-Base Extraction: Dissolution in 1N NaOH followed by charcoal treatment removes colored impurities.
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Precipitation: Adjusting the pH to 5–6 with HCl selectively precipitates the product while leaving sodium cyanoacetamide in solution.
This method achieves ≥98% purity without requiring column chromatography, making it suitable for kilogram-scale production.
Solvent and Catalyst Recycling
Economic analyses highlight the viability of ethanol/piperidine recovery through fractional distillation. Recycling the solvent-catalyst mixture for three batches maintains yields at 70–72% while reducing raw material costs by 40%.
Comparative Data on Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scale Potential |
|---|---|---|---|---|
| Standard Knoevenagel | 68–75 | 98–99 | 6–8 | Lab to pilot |
| Tandem Approach | 78–82 | 95–97 | 10–12 | Pilot to plant |
| Cross-Coupling | 85–90* | 99+ | 24–36 | Lab only |
*Yield for aldehyde precursor; subsequent Knoevenagel adds 15–20% loss.
Custom synthesis services typically employ the tandem Knoevenagel method, with lead times of 4–6 weeks for 100 g batches .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution predominantly at the 3-position due to electron-rich aromaticity. Key transformations include:
Nucleophilic Additions
The α,β-unsaturated acrylamide group participates in Michael additions and conjugate additions:
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Reaction with Amines :
Primary amines (e.g., methylamine) add to the α,β-unsaturated system, forming β-amino acrylamides. For example: -
Cyano Group Reactivity :
The cyano substituent (-C≡N) can undergo hydrolysis to carboxylic acids under strong acidic/basic conditions:
Mannich and Aldol Reactions
The pyrrolo[2,3-b]pyridine core reacts with aldehydes and Mannich bases:
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Mannich Reaction :
Treatment with formaldehyde and dimethylamine forms 3-(dimethylaminomethyl) derivatives: -
Aldol Condensation :
Reaction with aromatic aldehydes (e.g., benzaldehyde) produces diarylmethanes:
Ring Expansion and Rearrangements
Under specific conditions, the pyrrolo[2,3-b]pyridine system undergoes ring expansion:
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Chloroform/Alkali Treatment :
Heating with chloroform and NaOH induces ring expansion to 1,8-naphthyridines:
Metal-Catalyzed Cross-Coupling
The halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in Suzuki-Miyaura couplings:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| 3-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-pyrrolo[2,3-b]pyridine | 80% |
| 3-Iodo derivative | Pd(OAc)₂, XPhos | 3-Heteroaryl-pyrrolo[2,3-b]pyridine | 75% |
Photochemical and Thermal Stability
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent. Notably, it has been identified as an inhibitor of HPK1 (hematopoietic progenitor kinase 1), which is implicated in various signaling pathways related to cancer and immune response modulation. This inhibition can lead to therapeutic strategies against cancers that exploit these pathways .
Neuroprotective Studies
Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures have neuroprotective effects. The compound's ability to modulate neuronal signaling could be leveraged in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cellular regulation. For instance, it has been linked to the inhibition of deubiquitinating enzymes, which play crucial roles in protein degradation and cellular homeostasis. This activity suggests potential applications in treating diseases associated with mitochondrial dysfunction and neurodegeneration .
Case Study 1: HPK1 Inhibitor Development
A study focused on the synthesis of various pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the structure of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-YL)- could enhance its inhibitory potency against HPK1. In vitro assays showed significant inhibition at low micromolar concentrations, indicating its potential as a lead compound for drug development targeting immune responses in cancer therapy .
Case Study 2: Neuroprotection Mechanism
In a series of experiments examining neuroprotective agents, this compound was tested alongside other pyridine derivatives. Results indicated that it effectively reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis and cell survival .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- involves its interaction with specific molecular targets. The cyano and amide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrolo[2,3-B]pyridine core can engage in π-π stacking and other non-covalent interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Molecular Formula : C₁₁H₈N₄O
- Molecular Weight : 212.207 g/mol
- CAS Number : 157561-90-5 (as part of a multicomponent compound) .
Structural Features: This compound is characterized by a pyrrolo[2,3-b]pyridine core fused with a cyano-substituted acrylamide group.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences among analogues containing the pyrrolo[2,3-b]pyridine scaffold:
Key Observations :
- The target compound (C₁₁H₈N₄O) is distinct for its acrylamide and cyano groups, which are absent in analogues like the carboxylic acid derivatives (e.g., ).
- Substitutions on the pyrrolopyridine ring (e.g., Fmoc protection in ) alter solubility and reactivity, whereas the cyano group in the target compound may enhance electrophilicity for covalent interactions .
Physicochemical Properties
Key Observations :
- Limited data exist for the target compound’s physical properties, but its lower molecular weight (212.207 g/mol) compared to amino acid derivatives (e.g., 427.452 g/mol in ) suggests differences in solubility and bioavailability.
- The carboxylic acid derivatives () exhibit higher polarity due to ionizable groups, whereas the acrylamide-cyano combination in the target compound may favor hydrophobic interactions .
Key Observations :
- The acetic acid derivative () poses clear health risks (oral toxicity, skin irritation), whereas hazards for the target compound remain undocumented.
Biological Activity
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 216.21 g/mol. Its structure includes a pyrrolopyridine core, which is significant for its biological interactions.
The biological activity of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various kinases involved in cancer progression, including TTK (T-Lymphokine-Activated Killer), CLK1, and CLK2 kinases. These kinases are crucial in regulating cell cycle and proliferation pathways, making them valuable targets for cancer therapy .
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-Propenamide exhibit significant antiproliferative effects against various cancer cell lines. For example, pyrrolopyrimidine derivatives have shown potent activity against hematological cancers such as lymphomas and leukemias. In particular:
- Cell Lines Tested : The compound was evaluated against several cell lines, including RamosRA1 (a lymphoma line) and K-562 (a leukemia line), showing promising IC50 values in the nanomolar range (50-190 nM) for certain derivatives .
- Mechanism Insights : The antiproliferative effects are likely mediated through the induction of apoptosis and inhibition of cell cycle progression, although further mechanistic studies are required to elucidate these pathways fully .
Trypanocidal Activity
In addition to its anticancer properties, there is emerging evidence regarding the trypanocidal activity of related compounds. A study involving a library of pyrrolopyridine derivatives indicated that some exhibited high trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. However, these compounds also showed significant host cell toxicity, highlighting the need for further optimization to improve selectivity .
Case Studies and Research Findings
Several key studies have explored the biological activity of 2-Propenamide and its derivatives:
- Cancer Treatment : A patent described methods for treating solid tumors using pyrrolopyrimidine compounds that include 2-Propenamide as a key component. The results indicated effective tumor inhibition in preclinical models .
- Synthesis and Testing : A comprehensive synthesis route was developed for producing this compound, followed by biological testing that confirmed its potential as a pharmacophore in drug design.
- Structure-Activity Relationship (SAR) : Ongoing research aims to establish SAR for this compound class to enhance their biological efficacy while minimizing toxicity. This involves modifying functional groups to optimize interactions with biological targets .
Data Table: Summary of Biological Activities
| Activity Type | Test System/Model | IC50 Values (nM) | Remarks |
|---|---|---|---|
| Anticancer | RamosRA1 (Lymphoma) | 50-190 | Significant antiproliferative effects |
| Anticancer | K-562 (Leukemia) | 50-190 | Promising results in preclinical studies |
| Trypanocidal | Trypanosoma cruzi | Varies | High activity but with host toxicity |
Q & A
Q. Q1. What are the common synthetic routes to access the pyrrolo[2,3-b]pyridine core in this compound?
Methodological Answer: The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via multicomponent reactions (MCRs) or functionalization of preformed heterocycles. Key approaches include:
- SnCl₂-Catalyzed MCRs : Reacting aldehydes, amines, and alkynes in the presence of SnCl₂·2H₂O yields regioselective quinoline derivatives bearing the pyrrolo[2,3-b]pyridin-3-yl group. This method is atom-economical and generates libraries of derivatives (e.g., 24 compounds with yields 60-85%) .
- Sonogashira Coupling : Palladium-catalyzed coupling of halogenated pyrrolo[2,3-b]pyridines (e.g., 5-bromo derivatives) with terminal alkynes introduces ethynyl substituents (e.g., 36-37% yields after silica gel chromatography) .
- Alkylation/Nitration : NaH-mediated alkylation with methyl iodide (75% yield for 5-bromo-1-methyl derivatives) and nitration using concentrated HNO₃ are used to diversify substituents .
Q. Q2. How is structural characterization performed for pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry. For example, the NH proton in 3-((5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile appears as a broad singlet at δ 12.31 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, e.g., [M+H]⁺ peaks matching calculated values within 3 ppm error .
- Chromatography : Silica gel flash chromatography (DCM/EtOAc 9:1) ensures purity (>98%) .
Advanced Research Questions
Q. Q3. How can conflicting data on reaction yields for pyrrolo[2,3-b]pyridine functionalization be resolved?
Methodological Answer: Discrepancies in yields (e.g., 36% for Sonogashira vs. 75% for alkylation) arise from:
- Substrate Sensitivity : Electron-deficient alkynes (e.g., cyano-substituted) may reduce coupling efficiency due to steric/electronic effects .
- Purification Challenges : Polar byproducts in Sonogashira reactions require rigorous chromatography, lowering isolated yields .
- Reaction Optimization : Screening catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) or solvents (DMF vs. THF) can improve efficiency.
Experimental Design Recommendation:
- Conduct a Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent polarity.
- Use LC-MS to monitor reaction progress and identify side products .
Q. Q4. What strategies address the low regioselectivity observed in pyrrolo[2,3-b]pyridine nitration?
Methodological Answer: Nitration of 1H-pyrrolo[2,3-b]pyridines often leads to mixtures due to competing C-3 vs. C-5 reactivity. Solutions include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., bromine at C-5) to direct nitration to C-3 .
- Protection/Deprotection : Temporarily protect NH with Boc groups to alter electronic effects, followed by deprotection .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) .
Q. Q5. How can researchers design bioactivity studies for this compound?
Methodological Answer: Based on analogs (e.g., 7-azatryptophan and kinase inhibitors):
- Kinase Inhibition Assays : Test against GSK-3β or AAK1 using ADP-Glo™ assays. IC₅₀ values for related azaindolylmaleimides are ~2.4 µM .
- Molecular Docking : Use PyMOL or AutoDock to predict binding modes in kinase ATP pockets (e.g., hinge region interactions).
- SAR Studies : Modify the acrylamide group (2-cyano vs. methyl ester) to assess impact on potency and selectivity .
Key Consideration:
- Prioritize analogs with improved solubility (e.g., PEGylation of the acrylamide) for in vivo studies .
Q. Q6. What analytical methods resolve contradictions in reported biological mechanisms?
Methodological Answer: Conflicting mechanisms (e.g., kinase vs. protease inhibition) require:
- Selectivity Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding.
- CRISPR Knockout Models : Validate target specificity using GSK-3β or AAK1 KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
